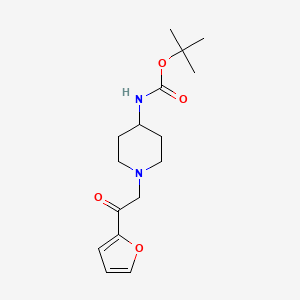

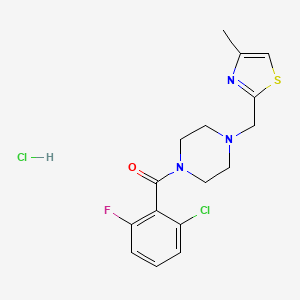

![molecular formula C15H17N5O3 B2894284 4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-19-1](/img/structure/B2894284.png)

4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. One method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and is tolerant to a variety of functional groups . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine .Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms . The exact structure of “4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” would depend on the specific arrangement and bonding of its constituent atoms.Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms or the carbon atoms adjacent to them . The specific reactions that “4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on their exact structure. They are generally solid at room temperature and are often soluble in water .Scientific Research Applications

Pharmacological Activities

Imidazole derivatives are known for their diverse pharmacological activities. They exhibit anti-inflammatory , anticancer , antimicrobial , analgesic , and anti-tubercular properties . This suggests that our compound could potentially be explored for similar therapeutic uses.

Material Science

In material science, imidazole derivatives have been used in nonlinear optical applications and as catalysts in synthesis . The compound could be investigated for its optical properties or its efficacy as a catalyst in chemical reactions.

Drug Discovery

The imidazole nucleus is significant in drug discovery due to its versatility in forming compounds with various biological activities . The compound may serve as a key intermediate or active moiety in the development of new drugs.

Sensors and Catalysis

Imidazole derivatives are applied in creating sensors and catalysis, including electrocatalysis . The compound could be researched for its potential use in sensor technology or catalytic processes.

Fuel Cells and Conducting Polymers

Some imidazole derivatives are involved in producing fuel cells and conducting polymers . Research could be directed towards evaluating the compound’s utility in these areas.

Synthetic Chemistry

Imidazole and its derivatives are versatile in synthetic chemistry, often used in multicomponent reactions under various conditions . The compound might be valuable for developing new synthetic methodologies or reactions.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as R283, are Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes. FXIIIa is involved in blood clotting, while TG2 is implicated in protein cross-linking, cellular differentiation, and apoptosis .

Mode of Action

R283 acts as an irreversible inhibitor against its targets. It interacts with the active site cysteine of FXIIIa and TG2, leading to their acetonylation . This modification inhibits the enzymatic activity of FXIIIa and TG2, thereby affecting the processes they are involved in .

Biochemical Pathways

The inhibition of FXIIIa and TG2 disrupts the biochemical pathways they are part of. For instance, the inhibition of FXIIIa can affect the blood clotting cascade , potentially leading to altered coagulation. Similarly, the inhibition of TG2 can impact various cellular processes, including cellular differentiation and apoptosis .

Pharmacokinetics

As a cell-permeable compound , it is likely to have good absorption and distribution profiles. The metabolism and excretion of R283 remain to be studied.

Result of Action

The molecular and cellular effects of R283’s action are primarily due to the inhibition of FXIIIa and TG2. This can lead to altered blood clotting and changes in cellular processes like differentiation and apoptosis . The specific effects would depend on the context of use, such as the presence of other drugs and the physiological state of the cells.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,7-dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(4)15(23)20(13(11)22)8-10(3)21/h5,7H,1,6,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEMTWFIEYXFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-allyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

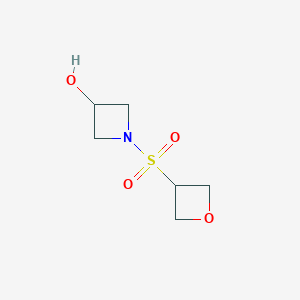

![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)

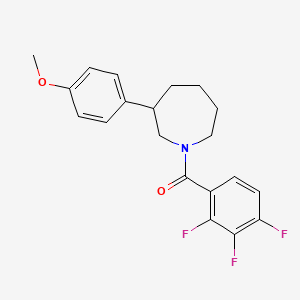

![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)

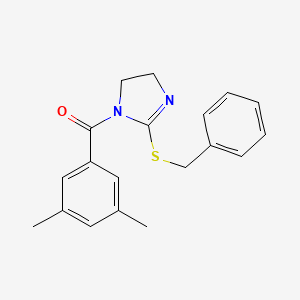

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2894206.png)

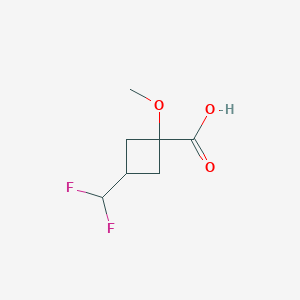

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)

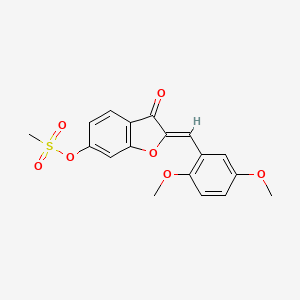

![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)